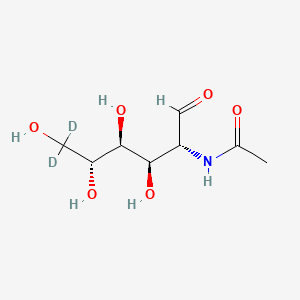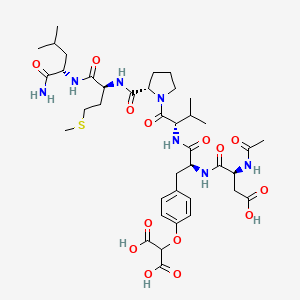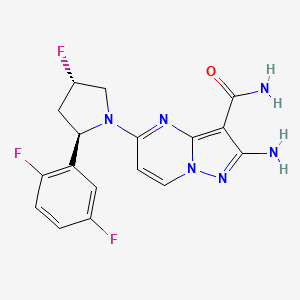
Mca-VDQVDGW-Lys(Dnp)-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mca-VDQVDGW-Lys(Dnp)-NH2 is a synthetic peptide substrate used primarily in biochemical research. This compound is designed to be a substrate for caspase-7, an enzyme involved in the process of apoptosis (programmed cell death). Upon cleavage by caspase-7, the compound releases 7-methoxycoumarin-4-acetyl (Mca), which can be quantified through its fluorescence properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mca-VDQVDGW-Lys(Dnp)-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and identity of the final product.
Chemical Reactions Analysis
Types of Reactions
Mca-VDQVDGW-Lys(Dnp)-NH2 primarily undergoes enzymatic cleavage reactions. When exposed to caspase-7, the peptide bond between specific amino acids is cleaved, releasing the fluorescent Mca moiety.
Common Reagents and Conditions
Enzyme: Caspase-7
Buffer: Typically, a buffer solution at physiological pH is used to maintain enzyme activity.
Temperature: Reactions are usually conducted at 37°C to mimic physiological conditions.
Major Products
The major product of the enzymatic cleavage of this compound is 7-methoxycoumarin-4-acetyl (Mca), which exhibits fluorescence and can be quantified to measure caspase-7 activity .
Scientific Research Applications
Mca-VDQVDGW-Lys(Dnp)-NH2 is widely used in scientific research, particularly in the fields of:
Biochemistry: To study the activity of caspase-7 and other proteases.
Cell Biology: To investigate apoptosis and related cellular processes.
Medicine: As a tool to screen for potential inhibitors of caspase-7, which could be therapeutic agents for diseases involving excessive apoptosis.
Industry: In the development of diagnostic assays for detecting caspase activity.
Mechanism of Action
The mechanism of action of Mca-VDQVDGW-Lys(Dnp)-NH2 involves its recognition and cleavage by caspase-7. Caspase-7 specifically targets the peptide bond between certain amino acids in the substrate. Upon cleavage, the Mca moiety is released, which can be detected and quantified through its fluorescence. This allows researchers to measure caspase-7 activity and study its role in apoptosis .
Comparison with Similar Compounds
Similar Compounds
Mca-DEVDGW-Lys(Dnp)-NH2: Another caspase substrate with a different peptide sequence.
Mca-LEHDGW-Lys(Dnp)-NH2: A substrate for caspase-9, another enzyme involved in apoptosis.
Uniqueness
Mca-VDQVDGW-Lys(Dnp)-NH2 is unique due to its specific sequence, which makes it a selective substrate for caspase-7. This selectivity allows for precise measurement of caspase-7 activity without interference from other proteases .
Properties
Molecular Formula |
C60H74N14O21 |
|---|---|
Molecular Weight |
1327.3 g/mol |
IUPAC Name |
3-[[(2S)-2-[[5-amino-2-[[(2S)-3-carboxy-2-[[2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-[[2-[[1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C60H74N14O21/c1-29(2)52(71-47(76)21-31-22-51(82)95-45-24-34(94-5)14-15-36(31)45)59(88)70-43(26-50(80)81)58(87)68-40(17-18-46(61)75)56(85)72-53(30(3)4)60(89)69-42(25-49(78)79)55(84)65-28-48(77)66-41(20-32-27-64-37-11-7-6-10-35(32)37)57(86)67-39(54(62)83)12-8-9-19-63-38-16-13-33(73(90)91)23-44(38)74(92)93/h6-7,10-11,13-16,22-24,27,29-30,39-43,52-53,63-64H,8-9,12,17-21,25-26,28H2,1-5H3,(H2,61,75)(H2,62,83)(H,65,84)(H,66,77)(H,67,86)(H,68,87)(H,69,89)(H,70,88)(H,71,76)(H,72,85)(H,78,79)(H,80,81)/t39-,40?,41?,42?,43-,52?,53-/m0/s1 |
InChI Key |
IAEXPKQPOUYJTI-UQRVRJOKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C(C(C)C)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



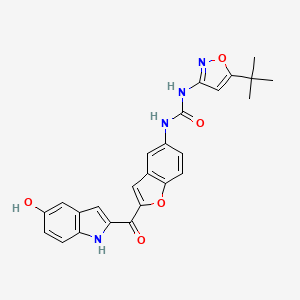

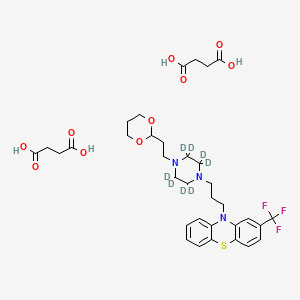

![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)
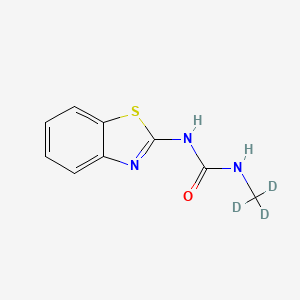
![4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B12403000.png)
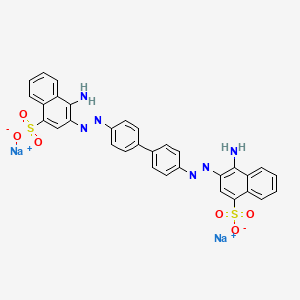

![(2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403022.png)
